5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is a heterocyclic organic compound containing sulfur and nitrogen in its ring structure
Scientific Research Applications
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole typically involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation of the resultant 5-hydroxymethylthiazole . Another method involves the reaction of 5-(hydroxymethyl)furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
5-(Bromomethyl)furfural: A brominated analogue with similar reactivity.
Uniqueness
5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCVKUDCWVUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649256 |
Source
|
Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-92-1 |
Source
|
Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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